Fluorure de bore éthylamine

Vue d'ensemble

Description

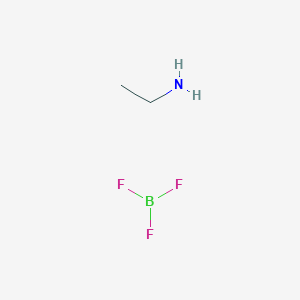

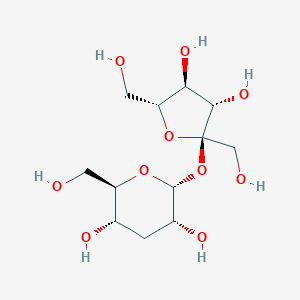

Boron trifluoride ethylamine is a chemical compound with the molecular formula C2H6BF3N . It is a complex formed between boron trifluoride and ethylamine. This compound is known for its use as a curing agent for epoxy resins and as a catalyst in various chemical reactions .

Applications De Recherche Scientifique

Boron trifluoride ethylamine has several scientific research applications, including:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for potential pharmaceutical applications due to its reactivity and ability to form stable complexes.

Industry: Utilized in the production of high-performance materials, such as advanced composites and coatings.

Mécanisme D'action

Target of Action

Boron trifluoride ethylamine, also known as Ethylamine-borontrifluoride, primarily targets epoxy resins . Epoxy resins are a class of reactive prepolymers and polymers which contain epoxide groups. They are widely used in the manufacturing of adhesives, plastics, paints, coatings, primers and sealers, flooring and other products and materials that you see every day .

Mode of Action

Boron trifluoride ethylamine acts as a latent curing agent for epoxy resins This compound forms a strong complex with amines, rendering them less reactive . When heated, boron trifluoride is released, causing the amines to cure .

Biochemical Pathways

The primary biochemical pathway involved in the action of Boron trifluoride ethylamine is the curing process of epoxy resins . Curing is a chemical process where the epoxy resin reacts with a curing agent (hardener) to become a hard, infusible, and rigid material. During this process, the reactive epoxide groups in the resin react with the curing agent, leading to cross-linking of the polymer, which is the basis for the rigidity and strength of the cured epoxy .

Pharmacokinetics

It’s important to note that this compound should be handled carefully due to its reactivity and potential for causing burns .

Result of Action

The result of the action of Boron trifluoride ethylamine is the formation of a hard, infusible, and rigid material from the epoxy resin . This transformation is due to the chemical cross-linking of the polymer during the curing process .

Action Environment

The action of Boron trifluoride ethylamine is influenced by environmental factors such as temperature and humidity . The curing process is initiated by heat , and the compound is known to react with water . Therefore, it should be stored in a cool, dry environment . It’s also worth noting that this compound is sensitive to moisture , so it should be handled and stored carefully to maintain its efficacy and stability .

Analyse Biochimique

Biochemical Properties

Boron trifluoride ethylamine plays a significant role in biochemical reactions. It forms a strong complex with amines, rendering the amines less active . Upon heating, boron trifluoride is released, triggering the curing action in epoxy resins

Cellular Effects

It is known that the compound can initiate the curing of epoxy resins , which suggests it may influence cell function

Molecular Mechanism

The molecular mechanism of Boron trifluoride ethylamine involves the formation of a strong complex with amines, which become less active . Upon heating, boron trifluoride is released, triggering a curing action

Temporal Effects in Laboratory Settings

It is known that the compound can initiate the curing of epoxy resins , suggesting that it may have long-term effects on cellular function

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Boron trifluoride ethylamine can be synthesized by mixing ethylamine with boron trifluoride. The reaction typically involves the following steps :

Mixing Monoethylamine with Chloromethane: Monoethylamine is mixed with chloromethane to obtain a monoethylamine solution.

Addition of Boron Trifluoride: Boron trifluoride is then added to the monoethylamine solution, leading to the formation of the boron trifluoride ethylamine complex.

Industrial Production Methods

In industrial settings, the production of boron trifluoride ethylamine involves similar steps but on a larger scale. The process ensures high purity and involves washing the product with a mixed solution of chloroform and acetone to remove impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Boron trifluoride ethylamine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the ethylamine group is replaced by other functional groups.

Complexation Reactions: It forms complexes with other chemical species, particularly in the presence of Lewis bases.

Common Reagents and Conditions

Common reagents used in reactions with boron trifluoride ethylamine include:

Epoxy Resins: Used in curing reactions.

Chloromethane and Chloroform: Used in the preparation and purification processes.

Major Products Formed

The major products formed from reactions involving boron trifluoride ethylamine include cured epoxy resins and various boron-containing complexes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Boron trifluoride diethyl etherate

- Boron trifluoride tetrahydrofuran complex

- Boron trifluoride acetic acid complex

- Borane triethylamine complex

Uniqueness

Boron trifluoride ethylamine is unique due to its specific reactivity and stability. Unlike other boron trifluoride complexes, it forms a stable complex with ethylamine, making it particularly useful in curing epoxy resins and as a catalyst in various chemical reactions .

Propriétés

IUPAC Name |

ethanamine;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.BF3/c1-2-3;2-1(3)4/h2-3H2,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVIRCVIXCMTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7BF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052497 | |

| Record name | Ethylamine-boron trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75-23-0 | |

| Record name | Boron, (ethanamine)trifluoro-, (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron, (ethanamine)trifluoro-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylamine-boron trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: BF3EA acts as a latent catalyst in epoxy systems, meaning it requires activation, typically by heat, to initiate the curing process. Upon activation, it interacts with epoxy groups, facilitating their ring-opening and subsequent reaction with curing agents like diaminodiphenylsulfone (DDS) [, ]. This catalytic action promotes crosslinking, leading to the formation of a rigid, thermoset network [, , ].

A: Yes, the presence of certain materials can significantly influence BF3EA's catalytic activity. For instance, in carbon fiber-reinforced epoxy composites, the oxidized surface of carbon fibers can interact with BF3EA. In humid environments, this interaction can lead to catalyst degradation and curing retardation []. Conversely, under low humidity, the acidic carbon fiber surface can activate BF3EA, accelerating epoxy consumption [].

A: Increasing the concentration of BF3EA generally leads to a faster curing reaction [, ]. This is because a higher concentration of catalyst molecules enhances the rate of epoxy ring-opening and subsequent crosslinking reactions with the curing agent.

A: BF3EA can influence the phase separation morphology in epoxy blends. A faster cure reaction, often facilitated by higher BF3EA concentrations, tends to result in smaller domain sizes within the cured material [, ]. This is because the rapid crosslinking "freezes" the phase separation at an earlier stage, preventing further growth of domains.

A: BF3EA is also employed as a curing agent in polyaniline-graphite composite conductive coatings []. In this context, it helps enhance the adhesion of the coating to the substrate and improves its hardness.

A: Yes, research suggests that BF3EA is particularly beneficial in formulations containing expansive monomers []. These monomers can cause significant shrinkage during curing, potentially weakening the final material. Studies have shown that using BF3EA as a catalyst in these systems can help minimize volume shrinkage, ultimately leading to improved strength and service life [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

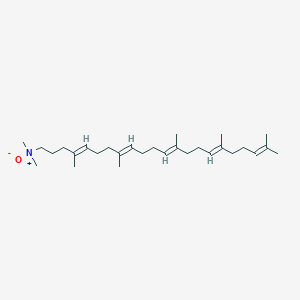

![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)

![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)

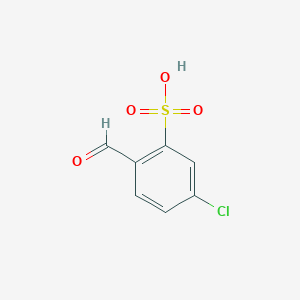

![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)